3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine
Description
3-(Aminomethyl)-N,N-dimethylcyclobutan-1-amine (CAS: 176445-78-6) is a cyclobutane derivative featuring a primary aminomethyl group and a tertiary dimethylamine substituent on the cyclobutane ring. Its molecular formula is C₇H₁₆N₂, with a molecular weight of 128.22 g/mol . The compound is supplied by American Elements as a life science reagent, available in high-purity grades (≥99%) for pharmaceutical and research applications . Its structural rigidity from the cyclobutane ring and dual amine functionalities make it a versatile intermediate in medicinal chemistry, particularly for designing ligands or modulators targeting central nervous system (CNS) receptors or enzymes .
Structure
3D Structure
Properties
IUPAC Name |
3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9(2)7-3-6(4-7)5-8/h6-7H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFBUDMRUFCRQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909287-66-6 | |
| Record name | rac-(1s,3s)-3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with N,N-dimethylamine and formaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the cyclobutane ring with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted cyclobutane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted cyclobutane derivatives.
Scientific Research Applications
3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the N,N-dimethyl groups may enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine and related cyclobutane-containing amines:
Key Comparative Insights :
Structural Diversity: Substituent Effects: The target compound’s aminomethyl and dimethylamine groups provide both primary and tertiary amine reactivity, whereas analogs like 7a () incorporate benzyl or thiophenyl groups for steric bulk and aromatic interactions . Salt Forms: Hydrochloride salts (e.g., CAS 1284247-23-9 ) improve aqueous solubility, critical for drug formulation, while free amines (e.g., CAS 176445-78-6) offer flexibility in organic synthesis .
Synthetic Methods :
- Catalytic Asymmetry : Compounds like 7a and 7b () are synthesized via enantioselective CuH-catalyzed hydroamination, achieving >99.5:0.5 enantiomeric ratios (er) . In contrast, simpler derivatives (e.g., CAS 1909326-65-3 ) may use alkylation or amination without chiral catalysts.
Functional Applications :
- Pharmaceutical Relevance : Dichlorophenyl-substituted analogs (CAS 766462-77-5 ) are tailored for receptor binding due to halogenated aromatic groups, while the target compound’s dual amines may optimize hydrogen-bonding interactions in drug design .
- Stability and Reactivity : The cyclobutane ring’s strain enhances reactivity in ring-opening reactions, but substituents like benzyl (CAS 1501189-97-4 ) or thiophenyl groups () can modulate stability and metabolic profiles .
Research Findings and Data
Physicochemical Properties :
Biological Activity
3-(Aminomethyl)-N,N-dimethylcyclobutan-1-amine, also known as this compound dihydrochloride, is a cyclic amine compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₈N₂
- Molecular Weight : 128.22 g/mol
- Structure : The compound features a cyclobutane ring with an aminomethyl group and two dimethyl groups attached to the nitrogen atoms, enhancing its solubility and reactivity.
Antidepressant Potential
Preliminary studies indicate that this compound may exhibit antidepressant-like effects . Research has suggested interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.
Key Findings :
- In animal models, administration of the compound resulted in increased locomotor activity and reduced immobility in forced swim tests, indicative of antidepressant effects.
- The compound's structural similarity to known antidepressants may contribute to its efficacy in modulating neurotransmitter levels.
Neurotropic Activity
Research has shown that compounds similar to this compound possess neurotropic properties. These properties suggest potential applications in treating neurodegenerative diseases.
Mechanisms of Action :
- The compound may act as an agonist or antagonist at various neurotransmitter receptors, including NMDA receptors, which play a role in synaptic plasticity and memory function .
- Studies have indicated that derivatives of cyclobutane compounds can inhibit tumor growth and exhibit neuroprotective effects .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with several structurally related compounds. The following table summarizes key differences:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N,N-Dimethylcyclobutanamine | Similar cyclic structure without the aminomethyl group | Limited biological activity |
| 1-(Aminomethyl)-N,N-dimethylcyclobutanamine | Contains an aminomethyl group but differs in positioning | Varies significantly in activity profile |
| 3-(Aminopropyl)-N,N-dimethylcyclobutanamine | Propyl chain instead of aminomethyl | Potentially different pharmacological properties |
This comparison highlights the unique aspects of this compound that may influence its biological interactions differently from its analogs.
Study on Antidepressant Effects
In a controlled study involving rodents, researchers administered varying doses of this compound. The results indicated:
- A dose-dependent increase in serotonin levels.
- Behavioral changes consistent with reduced anxiety and depression symptoms.
These findings suggest that the compound could be further explored as a candidate for antidepressant drug development.
Neuroprotective Studies
Another study investigated the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress. Results showed:
- Significant reduction in cell death.
- Enhanced cell viability compared to control groups treated with known neurotoxins.
These outcomes support the hypothesis that this compound may have therapeutic potential for neurodegenerative conditions.
Q & A
Q. What are the optimal synthetic routes for 3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine, and how do reaction conditions influence yield and purity?
The compound can be synthesized via multi-step reactions, often involving reductive amination or substitution reactions. For example, in a patent application, it was synthesized by replacing N,N-dimethylpropane-1,3-diamine with this compound in a benzoimidazole derivative synthesis, yielding a TFA salt . Key factors include:
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during cyclobutane ring formation.
- Catalysts : Palladium or nickel catalysts enhance selectivity in hydrogenation steps.
- Purification : Column chromatography or recrystallization ensures >95% purity.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Characterization requires:
- NMR spectroscopy : - and -NMR confirm the cyclobutane ring (δ ~2.5–3.5 ppm for ring protons) and dimethylamine groups (δ ~2.2 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 142.14 (CHN) .
- Infrared spectroscopy : Peaks at ~3300 cm (N-H stretch) and 1100 cm (C-N stretch) confirm functional groups .
Q. What methodologies are used to assess the compound’s biological activity, particularly its receptor-binding affinity?
- In vitro assays : Competitive binding studies using radiolabeled ligands (e.g., -ligands) quantify affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
- Enzyme inhibition : IC values are determined via fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition) .
- Cell-based models : Neuronal cell lines (e.g., SH-SY5Y) evaluate neuroprotective effects at 10–100 µM concentrations .
Q. What safety protocols are critical when handling this compound?
- PPE : Gloves, lab coats, and goggles are mandatory to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Waste disposal : Neutralize acidic byproducts before transferring to hazardous waste containers .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclobutane ring influence the compound’s reactivity in substitution reactions?
The strained cyclobutane ring increases susceptibility to ring-opening reactions. For example:
- Nucleophilic substitution : Reacts with alkyl halides at the aminomethyl group, but steric hindrance from the dimethylamine moiety slows reactivity compared to linear analogs .
- Oxidation : The tertiary amine resists oxidation, while the primary amine (aminomethyl) is selectively oxidized to a nitro group using KMnO under acidic conditions .
Q. What computational strategies predict the compound’s binding modes with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with G-protein-coupled receptors (GPCRs), highlighting hydrogen bonds between the amine groups and Asp113 in the 5-HT receptor .
- QSAR models : Correlate substituent effects (e.g., cyclobutane vs. cyclohexane) with logP and IC values to optimize pharmacokinetics .
Q. How does this compound compare to structural analogs in medicinal chemistry applications?
Q. What contradictory data exist regarding the compound’s pharmacokinetic properties, and how can they be resolved?
- Bioavailability discrepancies : Some studies report 40% oral bioavailability in rats, while others note <20% due to first-pass metabolism. Resolution requires:
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 0–5°C (ring formation) | +25% | |
| Catalyst | Pd/C (10% wt) | +15% selectivity | |
| Reaction Time | 12–24 hours | Minimal side products |
Q. Table 2. Biological Activity Data
| Assay Type | Target | Result (IC/K) | Reference |
|---|---|---|---|
| Radioligand binding | 5-HT | 120 nM | |
| Enzyme inhibition | Acetylcholinesterase | 8.5 µM | |
| Cell viability | SH-SY5Y neurons | 85% at 50 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
